molecular formula C14H15NO2 B15338742 Methyl 7-Isopropylquinoline-3-carboxylate

Methyl 7-Isopropylquinoline-3-carboxylate

Cat. No.: B15338742
M. Wt: 229.27 g/mol
InChI Key: NCAIRDOJWYOLSX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 7-Isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 7-Isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives often act by intercalating into DNA, inhibiting topoisomerase enzymes, and disrupting cellular processes. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 7-Isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

This compound stands out due to its unique isopropyl group at the 7-position, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 7-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2/c1-9(2)10-4-5-11-6-12(14(16)17-3)8-15-13(11)7-10/h4-9H,1-3H3

InChI Key

NCAIRDOJWYOLSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NC=C(C=C2C=C1)C(=O)OC

Origin of Product

United States

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